Cas no 7054-25-3 (Quinidine Gluconate)

Quinidine Gluconate 化学的及び物理的性質
名前と識別子
-
- Quinidine Gluconate
- Quinidine mono-D-gluconate
- QUINAGLUTE
- Quinidine gluconate salt
- Quinidine gluconic acid
- QUINIDINE GLUCONATE (USP-RS)
- DTXSID801027497
- NS00080411
- D-Gluconic acid, compound with (9S)-6'-methoxycinchonan-9-ol
- Gluconic acid quinidine salt
- NSC757297
- QUINIDINE GLUCONATE [ORANGE BOOK]
- QUINIDINE GLUCONATE [USP-RS]
- QUINIDINE GLUCONATE (USP MONOGRAPH)
- QUINIDINE GLUCONATE [USP MONOGRAPH]
- SCHEMBL41479
- 9S-6'-Methoxy-cinchonan-9-ol, Mono-D-gluconate(salt)
- Dura-tab
- NSC-757297
- Quinidine gluconate salt, analytical standard
- Quinalan
- KBio1_000228
- quinidine D-gluconate
- CHEBI:27502
- Quinidine gluconate [USP]
- QUINIDINE GLUCONATE [VANDF]
- 6587-33-3
- Spectrum_000910
- EINECS 230-333-9
- HMS1920N18
- EX-6000
- QUINIDINE GLUCONATE [MART.]
- KBio2_003958
- KBioSS_001390
- CCG-38674
- NINDS_000228
- CINCHONAN-9-OL, 6'-METHOXY-, (9S)-, MONO-D-GLUCONATE
- Spectrum4_000987
- Pharmakon1600-01500523
- KBio3_001806
- NSC 757297
- W-110193
- SCHEMBL15541190
- SR-05000001710-2
- UNII-R6875N380F
- Cinchonan-9-ol, 6'-methoxy-, (9S)-, mono-D-gluconate (salt)
- Spectrum3_000893
- Quinidine, D-gluconate (salt)
- HMS500L10
- Q27094388
- Gluquinate
- Quinatime
- CHEMBL1200437
- QUINIDINE GLUCONATE [MI]
- SR-05000001710-1
- CS-0030857
- QUINIDINE GLUCONATE [WHO-DD]
- Duraquin
- Quinidine gluconate (USP)
- KBio2_001390
- DivK1c_000228
- SPECTRUM1500523
- Spectrum5_001080
- Quinidine gluonate
- 7054-25-3
- SR-05000001710
- Spectrum2_000408
- SPBio_000336
- Quinidine mono-D-gluconate (salt)
- R6875N380F
- (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
- HY-B1751F
- KBioGR_001393
- Quinidine gluconate, United States Pharmacopeia (USP) Reference Standard
- KBio2_006526
- Quinidine monogluconate, d-
- HMS2092E19
- EINECS 229-517-1
- (9S)-6'-methoxycinchonan-9-ol--D-gluconic acid (1:1)
- QUINIDINE GLUCONATE (MART.)
- IDI1_000228
- DA-67076
- XHKUDCCTVQUHJQ-LCYSNFERSA-N
-
- インチ: InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19+,20-;2-,3-,4+,5-/m01/s1
- InChIKey: XHKUDCCTVQUHJQ-LCYSNFERSA-N
- ほほえんだ: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 520.24200
- どういたいしつりょう: 520.24208073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 11
- 重原子数: 37
- 回転可能化学結合数: 9
- 複雑さ: 627
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 184Ų
じっけんとくせい
- ゆうかいてん: 175-176 C
- PSA: 184.04000
- LogP: -0.38200
Quinidine Gluconate セキュリティ情報
- 危険物輸送番号:UN 1544
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: 36-26
- RTECS番号:LZ5250000
-
危険物標識:
- 包装グループ:III
- 包装等級:III
- リスク用語:R20/21/22; R36/37/38
- セキュリティ用語:6.1(b)
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
- 包装カテゴリ:III
Quinidine Gluconate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | EX-6000-1MG |
Quinidine gluconate salt |
7054-25-3 | >95% | 1mg |
£36.00 | 2025-02-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-253335-5 g |
Quinidine gluconate salt, |
7054-25-3 | 5g |
¥338.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-253335-5g |
Quinidine gluconate salt, |
7054-25-3 | 5g |
¥338.00 | 2023-09-05 | ||
TRC | Q685035-2.5g |
Quinidine Gluconate |
7054-25-3 | 2.5g |
$1470.00 | 2023-05-17 | ||
Key Organics Ltd | EX-6000-10MG |
Quinidine gluconate salt |
7054-25-3 | >95% | 10mg |
£51.00 | 2025-02-08 | |
Key Organics Ltd | EX-6000-5MG |
Quinidine gluconate salt |
7054-25-3 | >95% | 5mg |
£42.00 | 2025-02-08 | |
TRC | Q685035-1g |
Quinidine Gluconate |
7054-25-3 | 1g |
$ 800.00 | 2023-09-06 | ||
TRC | Q685035-250mg |
Quinidine Gluconate |
7054-25-3 | 250mg |
$184.00 | 2023-05-17 | ||
Key Organics Ltd | EX-6000-100MG |
Quinidine gluconate salt |
7054-25-3 | >95% | 100mg |
£128.00 | 2025-02-08 |
Quinidine Gluconate 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
Quinidine Gluconateに関する追加情報
Quinidine Gluconate (CAS No. 7054-25-3): A Comprehensive Guide to Its Properties, Applications, and Market Trends
Quinidine Gluconate (CAS No. 7054-25-3) is a well-known pharmaceutical compound with significant therapeutic applications. As a quinidine gluconate salt, it is widely used in the treatment of cardiac arrhythmias. This article delves into its chemical properties, medical uses, and current market trends, while addressing frequently asked questions and industry developments.
The chemical structure of Quinidine Gluconate combines the alkaloid quinidine with gluconic acid, enhancing its solubility and bioavailability. This modification makes it particularly effective for intravenous administration in emergency cardiac care. Researchers have noted its role as a class IA antiarrhythmic agent, which works by blocking sodium channels in cardiac cells.
In clinical practice, Quinidine Gluconate injection remains a crucial option for managing atrial fibrillation and other serious arrhythmias. Recent studies have explored its potential in treating rare conditions like Brugada syndrome, making it a subject of ongoing medical research. The compound's mechanism of action—prolonging the cardiac action potential—has been extensively documented in cardiology literature.
The pharmaceutical industry has seen growing interest in Quinidine Gluconate formulations due to their stability and efficacy. Manufacturers are developing advanced delivery systems to optimize its therapeutic effects while minimizing side effects. Current market analysis shows steady demand for this compound, particularly in hospital settings where rapid-acting antiarrhythmic treatments are essential.
Quality control standards for Quinidine Gluconate USP grade are strictly maintained to ensure patient safety. Regulatory agencies worldwide require rigorous testing for purity and potency, with specifications often exceeding 99% active pharmaceutical ingredient (API) content. These standards contribute to the compound's reliability in critical care situations.
Recent advancements in cardiac medication research have sparked new discussions about Quinidine Gluconate's role in modern therapeutics. Some studies suggest potential applications beyond arrhythmia treatment, including possible benefits for certain neurological conditions. However, these findings require further clinical validation before becoming standard practice.
Storage and handling of Quinidine Gluconate solutions require specific conditions to maintain stability. The compound typically needs protection from light and storage at controlled room temperature. Pharmaceutical professionals emphasize the importance of proper compounding techniques when preparing intravenous solutions to ensure accurate dosing.
The global market for antiarrhythmic drugs continues to evolve, with Quinidine Gluconate maintaining its position as a valuable therapeutic option. While newer medications have emerged, many clinicians still prefer this established treatment for specific patient populations. Market forecasts suggest stable growth in the compound's utilization, particularly in emerging healthcare markets.
Patient education about Quinidine Gluconate therapy remains crucial for successful treatment outcomes. Healthcare providers must carefully monitor patients for potential side effects, including gastrointestinal disturbances and cardiac complications. The compound's narrow therapeutic window necessitates precise dosing and regular electrocardiogram monitoring during treatment.
Manufacturing processes for Quinidine Gluconate API have become more sophisticated in recent years. Pharmaceutical companies employ advanced purification techniques to meet stringent quality requirements. These improvements have enhanced the compound's consistency and reliability in clinical applications.
Research into Quinidine Gluconate pharmacokinetics has provided valuable insights into its metabolism and elimination. The compound undergoes hepatic metabolism primarily via the CYP3A4 enzyme system, which explains its numerous drug interactions. This knowledge helps clinicians make informed decisions when prescribing concomitant medications.
The cost-effectiveness of Quinidine Gluconate treatment compared to newer antiarrhythmic agents remains a topic of discussion in healthcare economics. While some newer drugs offer convenience advantages, Quinidine Gluconate's established efficacy and lower cost make it an attractive option for many healthcare systems.
Environmental considerations in Quinidine Gluconate production have gained attention in recent years. Pharmaceutical manufacturers are implementing greener synthesis methods and waste reduction strategies to minimize the ecological impact of production processes while maintaining product quality.
Future research directions for Quinidine Gluconate may explore novel formulations with improved safety profiles. Scientists are particularly interested in developing sustained-release versions that could provide more consistent therapeutic levels while reducing peak concentration-related side effects.
In conclusion, Quinidine Gluconate (CAS No. 7054-25-3) remains an important therapeutic agent in modern cardiology. Its well-characterized pharmacological properties, combined with ongoing research into potential new applications, ensure its continued relevance in medical practice. As the pharmaceutical industry evolves, this compound will likely maintain its position as a valuable tool for managing cardiac arrhythmias.
7054-25-3 (Quinidine Gluconate) 関連製品
- 1038370-82-9(2-Pentanamine, 4-methoxy-4-methyl-N-(1-methylethyl)-)
- 128184-26-9(N-(4-Acetylphenyl)-2-methylpropanamide)
- 1352830-76-2(2-chloro-6-fluoropyridin-4-amine)
- 2228630-10-0(tert-butyl N-2-amino-3-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propylcarbamate)
- 930475-33-5(N-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl-5-methyl-1,2-oxazole-3-carboxamide)
- 5896-66-2(2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone)
- 2417-77-8(9-(Bromomethyl)anthracene)
- 67822-75-7(2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid)
- 2229150-17-6(2-(9H-fluoren-9-yl)ethanimidamide)
- 2034352-77-5(N-{4-methyl-2-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)sulfamoylphenyl}acetamide)




